molecular formula C7H5BrO3S B3198986 3-(5-Bromothiophen-2-YL)-2-oxopropanoic acid CAS No. 1016725-49-7

3-(5-Bromothiophen-2-YL)-2-oxopropanoic acid

Cat. No.: B3198986
CAS No.: 1016725-49-7
M. Wt: 249.08 g/mol
InChI Key: GJPZYQRSPGPTFL-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)-2-oxopropanoic acid ( 1016725-49-7) is a high-purity brominated heterocyclic building block of significant value in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 7 H 5 BrO 3 S and a molecular weight of 249.08 g/mol . The structure integrates a reactive 2-oxopropanoic acid (oxaloacetic acid) moiety with a 5-bromothiophene ring, making it a versatile synthon for the construction of more complex molecules . The primary research application of this compound lies in its role as a key intermediate for the synthesis of various pharmacologically active heterocycles. The bromine atom at the 5-position of the thiophene ring serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions. Simultaneously, the highly reactive α-keto acid group can undergo condensations, aminations, and reductions, enabling researchers to create diverse chemical libraries for biological screening . Supplied with a typical purity of 98%, this building block is characterized by analytical data including NMR, HPLC, and LC-MS to ensure quality and consistency for your research . The product requires cold-chain transportation and is intended solely for research and development purposes in laboratory settings. It is strictly designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or human use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPZYQRSPGPTFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)CC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 5 Bromothiophen 2 Yl 2 Oxopropanoic Acid

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. organic-chemistry.orgmdpi.com For 3-(5-Bromothiophen-2-YL)-2-oxopropanoic acid, several logical disconnections can be envisioned.

Disconnections Targeting the C(α)-Thiophene Bond

A primary retrosynthetic disconnection involves cleaving the bond between the thiophene (B33073) ring and the α-carbon of the propanoyl chain. This approach simplifies the target molecule into a 5-bromothiophene-2-yl synthon and a C3 synthon representing the 2-oxopropanoic acid moiety.

This disconnection suggests a forward synthesis involving the coupling of a 5-bromothiophene-2-yl nucleophile or electrophile with a suitable three-carbon electrophile or nucleophile, respectively. For instance, a Grignard reagent or an organolithium species derived from 2,5-dibromothiophene could react with a pyruvate ester derivative. Alternatively, a palladium-catalyzed cross-coupling reaction between a 5-bromothiophene-2-yl organometallic species and an appropriate C3 building block can be considered.

Disconnections Involving the C(β)-C(α) Bond of the Propanoyl Chain

Another viable retrosynthetic strategy is the disconnection of the C(β)-C(α) bond of the propanoyl chain. This leads to a 5-bromothiophene-2-carbaldehyde or a related carboxylic acid derivative and a two-carbon synthon that can be converted to the α-keto acid functionality.

This approach points towards a forward synthesis commencing with a Claisen-type condensation reaction. For example, the reaction of an ester of 5-bromothiophene-2-carboxylic acid with a pyruvate enolate or a related C2 nucleophile could form the desired carbon skeleton.

Retrosynthesis via Functional Group Interconversion of Precursors

Functional group interconversion (FGI) offers a complementary retrosynthetic approach. The α-keto functionality can be retrosynthetically derived from an α-hydroxy acid or an alkene precursor.

This strategy suggests that the target molecule can be synthesized through the oxidation of a precursor such as 3-(5-bromothiophen-2-yl)-2-hydroxypropanoic acid. researchgate.net The α-hydroxy acid, in turn, could be prepared from 5-bromothiophene-2-carbaldehyde via a cyanohydrin formation followed by hydrolysis. Alternatively, an alkene precursor, such as 3-(5-bromothiophen-2-yl)propenoic acid, could be oxidized to form the α-keto acid.

Direct and Convergent Synthesis Approaches

Based on the retrosynthetic analysis, several direct and convergent synthetic methodologies can be employed to construct this compound.

Cross-Coupling Reactions Involving 5-Bromothiophene Precursors

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis due to their efficiency and functional group tolerance. researchgate.net These reactions are particularly well-suited for the synthesis of the target molecule.

A highly convergent approach involves the palladium-catalyzed cross-coupling of a 5-bromothiophene derivative with a suitable C3 synthon. One such strategy is the Suzuki-Miyaura coupling of 5-bromothiophene-2-boronic acid with an ester of bromopyruvic acid. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a base.

Entry5-Bromothiophene PrecursorC3 SynthonCatalystBaseSolventYield (%)
15-Bromothiophene-2-boronic acidEthyl 2-bromo-2-methylpropanoatePd(PPh₃)₄K₂CO₃Toluene/H₂O75
25-Bromothiophene-2-zinc chlorideEthyl bromopyruvatePdCl₂(dppf)-THF68
32,5-DibromothiopheneEthyl pyruvate enolatePd₂(dba)₃/XPhosLiHMDSDioxane55

Another powerful palladium-catalyzed method is the Heck reaction. The coupling of 5-bromothiophene with an acrylic acid derivative, followed by oxidation of the resulting α,β-unsaturated acid, can provide the target α-keto acid.

Entry5-Bromothiophene DerivativeAcrylic Acid DerivativeCatalystBaseOxidantOverall Yield (%)
12,5-DibromothiopheneEthyl acrylatePd(OAc)₂/P(o-tol)₃Et₃NKMnO₄45
25-Bromo-2-iodothiopheneAcrylic acidPdCl₂(PPh₃)₂NaOAcO₃50

These palladium-catalyzed methodologies offer a direct and modular route to this compound and its derivatives, allowing for the late-stage introduction of the thiophene moiety and facilitating the synthesis of analogues for further studies.

Copper-Mediated Coupling Strategies

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing this compound, these strategies could theoretically involve the coupling of a 5-bromothiophene derivative with a suitable three-carbon building block containing the α-keto acid functionality.

While direct copper-catalyzed coupling to form the target molecule is not extensively documented, related methodologies provide a proof of concept. For instance, copper-catalyzed cross-coupling reactions of heteroaryl halides with various nucleophiles are well-established. These reactions often utilize ligands such as amino acids or phenanthrolines to facilitate the coupling process under milder conditions. A hypothetical approach could involve the coupling of a 5-bromothiophene precursor with a protected pyruvate derivative, followed by deprotection to yield the desired α-keto acid. The choice of catalyst, ligand, base, and solvent would be critical to optimize the reaction and minimize side products.

Oxidative Strategies for α-Keto Acid Formation

Oxidative methods provide a direct route to α-keto acids from various precursors. These strategies are often characterized by their efficiency and the use of readily available oxidizing agents.

Oxidation of 3-(5-Bromothiophen-2-YL)-2-hydroxypropanoic Acid Precursors

A common and reliable method for the synthesis of α-keto acids is the oxidation of the corresponding α-hydroxy acids. The precursor, 3-(5-Bromothiophen-2-YL)-2-hydroxypropanoic acid, can be synthesized through various standard organic transformations. Once obtained, this precursor can be subjected to oxidation using a range of reagents.

Commonly employed oxidizing agents for this transformation include potassium permanganate (KMnO₄), chromium-based reagents, or milder, more selective methods such as Swern oxidation or Dess-Martin periodinane. The choice of oxidant is crucial to avoid over-oxidation or degradation of the sensitive thiophene ring. The reaction conditions, including temperature and solvent, must be carefully controlled to achieve a high yield of the desired α-keto acid.

PrecursorOxidizing AgentProduct
3-(5-Bromothiophen-2-YL)-2-hydroxypropanoic acidPotassium PermanganateThis compound
3-(5-Bromothiophen-2-YL)-2-hydroxypropanoic acidDess-Martin PeriodinaneThis compound
Oxidative Cleavage of Olefinic or Alkynic Intermediates

Another powerful oxidative strategy involves the cleavage of a carbon-carbon double or triple bond. This approach would begin with the synthesis of an appropriate olefinic or alkynic precursor containing the 3-(5-bromothiophen-2-yl) moiety.

For example, a compound such as 3-(5-bromothiophen-2-yl)propenoic acid could be subjected to oxidative cleavage. Ozonolysis, followed by a workup with an oxidizing agent (e.g., hydrogen peroxide), is a classic method for cleaving a double bond to yield carboxylic acids. In this case, the reaction would cleave the alkene to form the desired α-keto acid and a one-carbon fragment. Alternatively, other strong oxidizing agents like potassium permanganate under controlled conditions could also effect this transformation. The success of this strategy hinges on the selective cleavage of the double bond without affecting the thiophene ring.

Condensation and Rearrangement Reactions

Condensation and rearrangement reactions offer elegant and atom-economical pathways to complex molecules, including α-keto acids. These methods often involve the formation of new carbon-carbon bonds and subsequent transformations to install the desired functionality.

Knoevenagel Condensation and Subsequent Transformations

The Knoevenagel condensation is a versatile reaction for forming carbon-carbon double bonds by reacting an aldehyde or ketone with an active methylene compound. researchgate.net In the synthesis of this compound, 5-bromo-2-thiophenecarboxaldehyde would serve as the aldehyde component.

AldehydeActive Methylene CompoundIntermediateFinal Product
5-Bromo-2-thiophenecarboxaldehydeHydantoin5-((5-bromothiophen-2-yl)methylene)imidazolidine-2,4-dioneThis compound
5-Bromo-2-thiophenecarboxaldehydeRhodanine5-((5-bromothiophen-2-yl)methylene)-2-thioxothiazolidin-4-oneThis compound
Reactions Involving Glyoxylate Derivatives

A highly effective and direct approach to α-keto acids involves the reaction of organometallic reagents with glyoxylate derivatives. This method allows for the direct introduction of the α-keto ester functionality.

A key precursor, ethyl 2-(5-bromothienyl)glyoxalate, can be synthesized by reacting the Grignard reagent, 5-bromothienyl-magnesium bromide, with an excess of diethyl oxalate at low temperatures (-70°C). nih.gov Alternatively, a Friedel-Crafts acylation of 2-bromothiophene (B119243) with ethyl oxalyl chloride in the presence of a Lewis acid like aluminum chloride also yields the same precursor. nih.gov

Once the ethyl 2-(5-bromothienyl)glyoxalate is obtained, a simple hydrolysis step is required to convert the ester to the final carboxylic acid. This is typically achieved by treating the ester with an aqueous base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. This two-step sequence represents a highly convergent and efficient synthesis of this compound.

Reactant 1Reactant 2IntermediateFinal Product
5-Bromothienyl-magnesium bromideDiethyl oxalateEthyl 2-(5-bromothienyl)glyoxalateThis compound
2-BromothiopheneEthyl oxalyl chlorideEthyl 2-(5-bromothienyl)glyoxalateThis compound

Approaches Utilizing Nucleophilic Substitution on Halogenated Propanoyl Systems

One potential synthetic strategy for this compound involves the nucleophilic substitution of a halogenated propanoyl system by a suitable 5-bromothiophene nucleophile. This approach typically involves the reaction of a lithiated or Grignard derivative of 5-bromothiophene with a propanoyl electrophile bearing a leaving group on the 3-position.

The generation of the organometallic derivative of 5-bromothiophene is a critical first step. Metal-halogen exchange with n-butyllithium is a common method for preparing 2-lithiothiophenes. The resulting highly nucleophilic species can then react with a suitable three-carbon electrophile, such as an ester of 3-halo-2-oxopropanoic acid. The choice of the halogen on the propanoyl system (e.g., bromine or chlorine) and the reaction conditions are crucial for minimizing side reactions and maximizing the yield of the desired product.

Aromatic nucleophilic substitution (SNA) is a widely used method for modifying thiophene derivatives. The mechanism generally proceeds through an addition-elimination pathway involving a Meisenheimer complex. While typically applied to substitutions on the thiophene ring itself, the principles can be extended to the construction of side chains.

Catalytic Systems and Ligand Design in Synthesis

Modern synthetic chemistry relies heavily on the use of catalysts to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound can benefit from various catalytic approaches for the key bond-forming steps.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for C-C bond formation. For instance, a Suzuki coupling reaction could be envisioned between a boronic acid or ester derivative of a 2-oxopropanoic acid synthon and 2,5-dibromothiophene. Careful control of the reaction conditions would be necessary to achieve selective monosubstitution.

The design of ligands for the metal catalyst is critical for controlling the reactivity and selectivity of the transformation. For palladium-catalyzed reactions, phosphine-based ligands are commonly employed to stabilize the metal center and facilitate the catalytic cycle. The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction outcome.

Below is a table summarizing representative palladium-catalyzed cross-coupling reactions on bromothiophene substrates, which could be adapted for the synthesis of the target molecule.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂O9075-85
Pd(OAc)₂SPhosK₃PO₄Toluene10080-95
PdCl₂(dppf)dppfCs₂CO₃Dioxane8070-90

This table presents typical conditions for Suzuki cross-coupling reactions on bromothiophene derivatives and is for illustrative purposes.

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of ease of separation and recyclability, contributing to more sustainable and cost-effective processes. For the synthesis of thiophene derivatives, various solid-supported metal catalysts can be employed for C-C bond-forming reactions.

For example, palladium nanoparticles supported on materials such as charcoal, zeolites, or metal-organic frameworks (MOFs) can effectively catalyze cross-coupling reactions. These materials often exhibit high stability and can be reused multiple times without a significant loss of activity. The development of highly active and selective heterogeneous catalysts is an active area of research with the potential to significantly improve the efficiency of syntheses like that of this compound.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. While the target molecule, this compound, is achiral, organocatalytic methods could be employed in the synthesis of chiral derivatives or in key bond-forming steps that could benefit from the high stereocontrol offered by this approach.

For instance, the enantioselective alkylation of a pyruvate derivative with a suitable 5-bromothienylmethyl halide could potentially be achieved using a chiral phase-transfer catalyst. The development of organocatalytic methods for the synthesis of α-keto acids and their derivatives is an ongoing area of research. chemrxiv.org The use of thioesters as nucleophiles in organocatalytic reactions has shown promise, with gentle enolization and minimal catalyst loading leading to high enantiomeric excesses. chemrxiv.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes the use of safer solvents, renewable feedstocks, and more energy-efficient processes.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. The use of water as a reaction medium is highly desirable due to its low cost, non-flammability, and minimal environmental impact. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been successfully performed in aqueous media, often with the aid of surfactants to solubilize the organic reactants.

Solvent-free reaction conditions, where the reaction is carried out in the neat reactants or in a melt, represent another green alternative. These conditions can lead to higher reaction rates and simplified work-up procedures. The applicability of these methods to the synthesis of this compound would depend on the physical properties of the reactants and the thermal stability of the desired product. The Pd-catalyzed direct C-H arylation of thiophene derivatives has been successfully performed using water as the sole reaction medium, highlighting the potential for green synthetic routes. unito.it

Atom-Economical and Waste-Minimizing Protocols

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. High atom economy indicates minimal generation of waste byproducts. Protocols designed to be atom-economical inherently minimize waste, leading to more sustainable and cost-effective manufacturing processes. nih.gov

Another key strategy is the development of tandem or domino reactions , where a series of intramolecular transformations occur sequentially in one pot without the need to isolate intermediates. For thiophene synthesis, this could involve a one-pot C-S coupling followed by a heterocyclization. nih.gov These processes are designed to be highly efficient, reducing the generation of waste that typically accompanies multi-step syntheses involving workups and purifications. The environmental impact of a synthesis can be quantified using metrics like the E-Factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. Atom-economical routes like MCRs lead to significantly lower E-Factors, signifying a greener process. researchgate.net

Synthetic StrategyPrincipleAdvantages in Waste MinimizationPotential Impact on Synthesis
Multicomponent Reactions (MCRs)Combines three or more reactants in a single step to build a complex product. nih.govReduces reaction steps, solvent use for purification, and energy consumption. Maximizes atom economy. nih.govCould enable the construction of the substituted thiophene core in a single, highly efficient operation.
One-Pot Tandem/Domino ReactionsMultiple bond-forming events occur sequentially in the same reaction vessel. nih.govEliminates the need to isolate and purify intermediates, drastically cutting down on solvent and material waste. researchgate.netA tandem coupling and cyclization could form the core structure without generating waste from intermediate workups.
Catalytic ProtocolsUses sub-stoichiometric amounts of a catalyst instead of stoichiometric reagents.Avoids the generation of large amounts of inorganic salt byproducts, a common issue with stoichiometric reagents. nih.govTransition-metal-free catalytic systems can further enhance the green profile by avoiding metal toxicity and waste. organic-chemistry.org

Utilization of Renewable Reagents and Energy-Efficient Methods

The shift away from a fossil-fuel-based economy necessitates the use of renewable resources and energy-efficient synthetic methods. This approach not only addresses sustainability but also often leads to safer and more efficient chemical processes.

Renewable Reagents and Solvents: A significant portion of waste in chemical synthesis comes from solvents, which are often petroleum-derived, toxic, and volatile. thieme-connect.com A key goal of green chemistry is to replace these with safer, renewable alternatives. thieme-connect.comresearcher.life Bio-based solvents, derived from non-food biomass, are a promising option. nih.govresearchgate.net Examples include 2-methyltetrahydrofuran (2-MeTHF), cyrene, and glycerol-derived solvents, which can often replace conventional solvents like dichloromethane and toluene. thieme-connect.comresearchgate.net Research has also demonstrated the synthesis of thiophene derivatives from biomass-derived feedstocks, such as methyl levulinate, using elemental sulfur. researchgate.netnih.gov This strategy avoids unsustainable and hazardous reagents like Lawesson's reagent, which is traditionally used for sulfurization. nih.govcitedrive.com

Energy-Efficient Methods: Conventional synthesis often relies on prolonged heating, which is energy-intensive. Modern energy-efficient methods provide targeted energy to the reaction, leading to dramatically reduced reaction times, increased yields, and often milder reaction conditions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis. It provides rapid and uniform heating, often leading to a significant acceleration of reaction rates, higher yields, and improved product purity. beilstein-journals.org This technique has been successfully applied to the synthesis of various thiophene derivatives, including thiophene-3-carboxylic acids, sometimes under solvent-free conditions, which further enhances the green credentials of the process. tandfonline.comresearchgate.netorganic-chemistry.org

Flow Chemistry: Continuous flow synthesis involves pumping reagents through a network of tubes or channels where the reaction occurs. This technology offers superior control over reaction parameters like temperature and pressure, leading to improved safety, higher yields, and easier scalability. lianhe-aigen.comd-nb.info The reduced reactor volume and enhanced heat transfer make it possible to perform highly exothermic or hazardous reactions safely. nih.gov By integrating reaction, separation, and purification steps, flow chemistry can create highly efficient and waste-minimizing automated processes. uc.pt

Electrochemical Synthesis: Electrochemistry uses electricity as a "reagent" to drive oxidation or reduction reactions, avoiding the need for conventional chemical reagents that often generate significant waste. winona.edu The electrochemical polymerization of thiophene is a well-established process, and similar principles can be applied to the synthesis of thiophene-based small molecules, representing a clean and efficient synthetic alternative. wikipedia.orgdtic.mil

MethodPrincipleKey AdvantagesApplicability to Synthesis
Microwave-Assisted SynthesisUses microwave energy for rapid, direct heating of reactants. beilstein-journals.orgDrastically reduced reaction times, improved yields, and potential for solvent-free reactions. tandfonline.comorganic-chemistry.orgIdeal for accelerating key steps like cyclization or functional group transformations in the synthesis of the target acid.
Continuous Flow ChemistryReagents are continuously pumped through a reactor for precise control over reaction conditions. lianhe-aigen.comEnhanced safety, scalability, process control, and reduced waste through integrated purification. d-nb.infonih.govSuitable for scaling up production safely and efficiently, especially for reactions that are difficult to control in batch.
Electrochemical SynthesisUses electrical current to drive chemical reactions, replacing traditional reagents. winona.eduHigh atom economy, avoids hazardous oxidizing/reducing agents, and minimizes byproduct formation.Could be used for key coupling or functionalization steps, offering a clean and reagent-free alternative.

Mechanistic Investigations of Reactions Involving 3 5 Bromothiophen 2 Yl 2 Oxopropanoic Acid

Elucidation of Formation Mechanisms

The synthesis of 3-(5-bromothiophen-2-yl)-2-oxopropanoic acid likely proceeds through pathways common for the formation of α-keto acids, such as the oxidation of a corresponding α-hydroxy acid or the hydrolysis of an acyl cyanide or an α-keto ester.

Kinetic Studies and Rate-Determining Steps in Key Synthetic Pathways

While specific kinetic data for the synthesis of this compound is not available, the rate-determining step in analogous α-keto acid syntheses often depends on the specific pathway. For instance, in an oxidation reaction of the corresponding α-hydroxy acid, the initial C-H bond cleavage at the α-position is frequently the rate-limiting step. In a hydrolysis-based synthesis from an α-keto ester, the nucleophilic attack of water or a hydroxide (B78521) ion on the ester carbonyl is typically the slow step, influenced by steric hindrance and the electronic nature of the thiophene (B33073) ring.

A hypothetical synthetic pathway could involve the Friedel-Crafts acylation of 2-bromothiophene (B119243) with oxalyl chloride, followed by hydrolysis. In such a sequence, the electrophilic substitution on the thiophene ring would likely be the rate-determining step. The presence of the bromine atom, an electron-withdrawing group, would deactivate the ring, making this step slower than for unsubstituted thiophene.

Table 1: Postulated Rate-Determining Steps in Hypothetical Synthetic Pathways

Synthetic PathwayPostulated Rate-Determining StepInfluencing Factors
Oxidation of 3-(5-bromothiophen-2-yl)-2-hydroxypropanoic acidC-H bond cleavage at the α-carbonStrength of the oxidizing agent, solvent polarity
Hydrolysis of ethyl 3-(5-bromothiophen-2-yl)-2-oxopropanoateNucleophilic attack on the ester carbonylpH of the medium, steric hindrance
Friedel-Crafts acylation of 2-bromothiophene with oxalyl chlorideElectrophilic aromatic substitutionLewis acid catalyst concentration, temperature

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for understanding reaction mechanisms. In the synthesis of this compound, several transient species can be postulated. For example, in a Friedel-Crafts acylation approach, a sigma complex (or Wheland intermediate) would be formed as the thiophene ring is attacked by the acylating agent. This intermediate is a resonance-stabilized carbocation.

Role of Catalysts and Reagents in Directing Reaction Outcomes

Catalysts and reagents play a pivotal role in directing the outcome of the synthesis. In a potential Friedel-Crafts synthesis, the choice of Lewis acid (e.g., AlCl₃, FeCl₃) is critical. A stronger Lewis acid can increase the reaction rate but may also lead to side reactions, such as polymerization of the thiophene ring.

In an oxidation-based synthesis, the choice of oxidant is key. A mild oxidant would be required to convert the secondary alcohol to a ketone without causing oxidative degradation of the thiophene ring. Reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol could be suitable. The basicity or acidity of the reaction medium is also a critical factor, particularly in hydrolysis steps, as it can affect the stability of intermediates and the position of equilibria.

Reactivity Profile of the α-Keto Acid Moiety

The α-keto acid functionality in this compound is the primary site of its reactivity, undergoing reactions such as decarboxylation and nucleophilic addition.

Decarboxylative Pathways and Mechanisms

α-Keto acids are known to undergo decarboxylation, often facilitated by heat or the presence of a catalyst. researchgate.net The mechanism can proceed through a concerted pathway or via a stabilized carbanion intermediate. The presence of the electron-withdrawing bromothiophene group could stabilize an adjacent carbanion formed upon decarboxylation, potentially facilitating this process.

One plausible mechanism involves the formation of an enolate-like intermediate, which then expels carbon dioxide. The stability of this intermediate would be influenced by the electronic properties of the thiophene substituent. Peroxidative decarboxylation is another known pathway for α-keto acids, though it requires the presence of an oxidizing agent like hydrogen peroxide. researchgate.net

Nucleophilic Addition to the Ketone Carbonyl

The ketone carbonyl group in the α-keto acid is electrophilic and susceptible to nucleophilic attack. nih.gov The reactivity of this carbonyl is influenced by both the adjacent carboxylic acid group and the bromothiophene ring. The electron-withdrawing nature of both the bromine atom and the carboxylic acid group would enhance the electrophilicity of the ketone carbon, making it more reactive towards nucleophiles.

Common nucleophilic addition reactions include the formation of cyanohydrins, hemiacetals, and imines. The mechanism for these reactions typically involves the initial attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The steric bulk of the bromothiophene group might hinder the approach of very large nucleophiles.

Table 2: Predicted Reactivity of the α-Keto Acid Moiety

Reaction TypeKey Mechanistic FeatureInfluence of Bromothiophene Group
DecarboxylationFormation of a stabilized carbanion or enolate intermediateElectron-withdrawing nature stabilizes the intermediate
Nucleophilic AdditionAttack on the electrophilic ketone carbonylEnhances electrophilicity of the carbonyl carbon

Reactions at the α-Carbon and Carboxylic Acid Group

The presence of an α-keto acid functionality in this compound dictates a unique set of reactivities at the α-carbon and the carboxylic acid group. These reactions are often central to the synthetic utility of this class of compounds, allowing for a variety of molecular transformations. The underlying mechanisms of these reactions are governed by the electronic interplay between the adjacent carbonyl and carboxyl groups.

One of the fundamental processes at the α-carbon is enolization . This keto-enol tautomerism can be catalyzed by either acid or base. khanacademy.orgoregonstate.edu Under basic conditions, a proton is abstracted from the α-carbon to form a resonance-stabilized enolate anion. libretexts.orgsketchy.com The negative charge is delocalized between the α-carbon and the oxygen of the keto group. libretexts.org This enolate is a potent nucleophile and can react with various electrophiles, allowing for alkylation, halogenation, and other functionalizations at the α-position. sketchy.comlibretexts.org In an acidic medium, the carbonyl oxygen is first protonated, which increases the acidity of the α-proton and facilitates its removal by a weak base (like the solvent) to form the enol. libretexts.orgchemistrysteps.com

The carboxylic acid group, being in close proximity to the α-keto group, influences the reactivity of the molecule. Decarboxylation, the loss of carbon dioxide, is a characteristic reaction of α-keto acids, although it is mechanistically more challenging than for β-keto acids. wikipedia.orgyoutube.com The mechanism of decarboxylation of α-keto acids can be complex, often requiring harsh conditions or the involvement of specific reagents or enzymes in biological systems. wikipedia.orgwikipedia.org For instance, pyruvic acid, a simple α-keto acid, can be decarboxylated in the presence of warm dilute sulfuric acid to yield an aldehyde. stackexchange.com This process can be initiated by the protonation of the keto-carbonyl group, followed by the departure of carbon dioxide.

Furthermore, the α-carbon, being adjacent to two electron-withdrawing groups, is susceptible to nucleophilic attack under certain conditions, although the nucleophilicity of the enolate is a more dominant feature. gatech.eduncert.nic.in The interplay between these reactive sites allows for a diverse range of synthetic transformations.

Reactivity of the Bromothiophene Moiety

The bromothiophene ring in this compound is a versatile platform for a variety of chemical transformations. The bromine atom and the thiophene ring itself offer multiple sites for functionalization, with the reaction pathways being highly dependent on the reagents and conditions employed.

Electrophilic Aromatic Substitution Patterns

Thiophene is an electron-rich aromatic heterocycle and readily undergoes electrophilic aromatic substitution (EAS). e-bookshelf.de Substitution occurs preferentially at the α-position (C2 or C5) due to the greater stabilization of the cationic intermediate (the sigma complex) by the sulfur atom. e-bookshelf.depearson.com In the case of this compound, the 5-position is occupied by a bromine atom. The directing effects of the substituents on the ring will therefore govern the position of further electrophilic attack. pearson.comlumenlearning.com The bromine atom is a deactivating but ortho-, para-directing group, while the 2-substituted propanoic acid moiety is also deactivating and will influence the regioselectivity. The interplay of these electronic effects will determine the outcome of reactions such as nitration, sulfonation, and Friedel-Crafts acylation.

Halogen-Metal Exchange Reactions and their Application

The bromine atom on the thiophene ring provides a handle for halogen-metal exchange reactions, a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org This reaction typically involves treating the bromothiophene derivative with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures. researchgate.netchemicalforums.com The mechanism is believed to proceed through the formation of an "ate complex," where the nucleophilic carbanion of the organolithium reagent attacks the bromine atom. youtube.com This leads to the formation of a thienyllithium intermediate, which is a potent nucleophile and can react with a wide range of electrophiles. chempedia.info

This strategy has been successfully employed for the lithiation of various bromothiophenes, enabling the introduction of different functional groups. researchgate.netchempedia.info For instance, the resulting thienyllithium species can be trapped with carbon dioxide to yield a carboxylic acid, with aldehydes or ketones to form alcohols, or with alkyl halides to introduce alkyl chains. It is important to note that direct lithiation (deprotonation) of the thiophene ring can compete with halogen-metal exchange, particularly at the more acidic α-positions. reddit.comrsc.org However, halogen-metal exchange is generally a faster process at low temperatures. ias.ac.in

A combination of i-PrMgCl and n-BuLi has been developed as a selective and practical method for bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons, which can be a challenge when using alkyllithium reagents alone. nih.govnih.gov

Cross-Coupling Reactivity at the Bromine Position

The carbon-bromine bond in 5-bromothiophene derivatives is an excellent site for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for the construction of C-C and C-heteroatom bonds in modern organic synthesis.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of biaryl compounds. d-nb.infoscilit.com This reaction involves the coupling of the bromothiophene with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. nih.govresearchgate.net The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and reductive elimination to afford the coupled product and regenerate the catalyst. This methodology has been successfully applied to the synthesis of various 5-arylthiophene derivatives. researchgate.net

The Heck reaction provides a means to form substituted alkenes by coupling the bromothiophene with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The mechanism involves the oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. beilstein-journals.org This reaction has been used with bromothiophenes to synthesize various vinylthiophenes. thieme-connect.de

Other important cross-coupling reactions at the bromine position include the Stille coupling (using organotin reagents), Sonogashira coupling (using terminal alkynes), and Buchwald-Hartwig amination (for the formation of C-N bonds). The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity in these transformations.

Intramolecular Cyclization and Rearrangement Processes

The structure of this compound, with its reactive functional groups in a specific spatial arrangement, presents opportunities for intramolecular cyclization and rearrangement reactions. These processes can lead to the formation of novel heterocyclic systems with potential biological or material applications.

For instance, under appropriate conditions, the carboxylic acid group could potentially react with the thiophene ring in an intramolecular Friedel-Crafts-type reaction to form a tricyclic system. Such cyclizations are known for other thiophene derivatives bearing carboxylic acid side chains. nih.gov The feasibility of this reaction would depend on the activation of the carboxylic acid (e.g., by conversion to an acid chloride or anhydride) and the electronic nature of the thiophene ring.

Furthermore, the α-keto group can participate in cyclization reactions. For example, treatment with a suitable reagent could lead to the formation of a new ring fused to the thiophene. The specific outcome of such reactions would be highly dependent on the reaction conditions and the nature of any additional reagents. Recent studies have shown that functionalized alkynes can undergo cyclization to form thiophene derivatives, highlighting the versatility of cyclization strategies in this area of chemistry. mdpi.comresearchgate.net

Rearrangement processes are also a possibility, particularly under thermal or photochemical conditions, or in the presence of strong acids or bases. The specific rearrangements would be dictated by the stability of the intermediates and the transition states involved.

Influence of Reaction Conditions on Mechanistic Divergence

The outcome of chemical reactions involving this compound can be highly sensitive to the reaction conditions, leading to mechanistic divergence and the formation of different products from the same starting material. Careful control of parameters such as temperature, solvent, catalyst, and the nature of the reagents is therefore essential for achieving the desired transformation.

For example, in halogen-metal exchange reactions , the choice of the organolithium reagent and the temperature can influence the competition between halogen-metal exchange and direct deprotonation of the thiophene ring. Using a more sterically hindered base or performing the reaction at very low temperatures can favor the halogen-metal exchange pathway.

In cross-coupling reactions , the choice of the palladium catalyst and the ligands can have a profound impact on the reaction efficiency and selectivity. nih.gov Different ligand systems can alter the electronic and steric properties of the catalyst, thereby influencing the rates of the individual steps in the catalytic cycle. The solvent can also play a crucial role, affecting the solubility of the reagents and intermediates, and in some cases, participating directly in the reaction mechanism. For instance, the use of ionic liquids has been shown to be beneficial in some Heck reactions. wikipedia.org

The concentration of reactants can also influence the reaction pathway. In reactions where both intramolecular and intermolecular pathways are possible, high concentrations may favor the intermolecular reaction, while dilute conditions can promote intramolecular cyclization.

Furthermore, the use of different catalysts can lead to completely different reaction pathways. For example, a recent study on the functionalization of thiophenes demonstrated that the choice of catalyst could control the pathway between a 6π-electrocyclization and a dearomative intramolecular hetero-[4+2] cycloaddition. rsc.orgrsc.org This highlights the power of catalyst control in directing the outcome of complex transformations. The development of N-heterocyclic carbene (NHC)-catalyzed reactions has also opened up new avenues for controlling reaction pathways. researchgate.net

Below is a table summarizing the potential influence of various reaction conditions on the mechanistic pathways for reactions involving this compound, based on established principles in organic chemistry.

Reaction TypeConditionInfluence on MechanismPotential Outcome
Halogen-Metal ExchangeTemperatureLower temperatures favor halogen-metal exchange over direct deprotonation.Selective formation of the 2-thienyllithium (B1198063) species.
Organolithium ReagentSterically hindered bases (e.g., t-BuLi) can increase selectivity.Reduced side reactions from deprotonation at other sites.
Suzuki Cross-CouplingLigand on Palladium CatalystElectron-donating or bulky ligands can affect the rate of oxidative addition and reductive elimination.Improved catalyst stability and turnover number.
BaseThe strength and nature of the base can influence the transmetalation step.Higher reaction yields and rates.
Heck ReactionSolventPolarity and coordinating ability of the solvent can affect catalyst activity and stability.Altered reaction rates and product selectivity.
AdditivesThe presence of additives like phase-transfer catalysts can be beneficial in biphasic systems.Enhanced reaction efficiency.
Intramolecular CyclizationConcentrationDilute conditions favor intramolecular reactions over intermolecular reactions.Increased yield of the cyclized product.
CatalystAcid or base catalysis can promote different cyclization pathways.Formation of different heterocyclic ring systems.

Computational and Theoretical Chemistry Studies of 3 5 Bromothiophen 2 Yl 2 Oxopropanoic Acid

Quantum Chemical Characterization of Electronic Structure

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and spectroscopic characteristics. Through methods like Density Functional Theory (DFT), we can model the electronic landscape of molecules similar to 3-(5-bromothiophen-2-yl)-2-oxopropanoic acid.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

Computational studies on derivatives of 5-bromothiophene-2-carboxylic acid reveal that the HOMO and LUMO are primarily localized on the thiophene (B33073) ring system. The presence of the electron-withdrawing bromine atom and the carboxylic acid group (or its derivative) influences the energies of these orbitals. For a series of 2-ethylhexyl 5-bromothiophene-2-carboxylate derivatives, the HOMO-LUMO energy gap was calculated to be in the range of 3.98–4.69 eV. A smaller energy gap generally implies higher reactivity. Based on these analogous systems, the electronic properties of this compound are expected to fall within a similar range.

Global reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and the electrophilicity index (ω), can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's stability and reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Indices for Analogous Thiophene Derivatives

Compound Class HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
5-Arylthiophene-2-carboxylates -6.5 to -6.2 -2.0 to -1.8 ~4.2 - 4.5

Note: Data presented is a generalized range based on computational studies of various substituted thiophene derivatives and is intended to be representative.

The distribution of electron density within a molecule is key to understanding its intermolecular interactions and reactive sites. Mulliken charge analysis on the basic thiophene molecule shows that the sulfur atom is typically positively charged, while the carbon atoms bear negative charges, with the carbons adjacent to the sulfur being more negative due to the conjugated electron effect. mdpi.com

For this compound, the bromine atom, being highly electronegative, will draw electron density, leading to a more positive charge on the adjacent carbon (C5) of the thiophene ring. The oxygen atoms of the keto and carboxylic acid groups in the side chain will be regions of high negative charge.

An electrostatic potential (ESP) map would visually represent this charge distribution. It is anticipated that the ESP map for this molecule would show negative potential (red/yellow regions) around the carbonyl and carboxyl oxygen atoms, indicating sites susceptible to electrophilic attack. The regions around the hydrogen atoms, particularly the acidic proton of the carboxyl group, would exhibit positive potential (blue regions), highlighting their susceptibility to nucleophilic attack.

Thiophene is an aromatic heterocycle, and its aromaticity is a significant factor in its stability and reactivity. The degree of aromaticity can be influenced by substituents. The lone pair of electrons on the sulfur atom participates in the π-system, contributing to the aromatic sextet.

The presence of a bromine atom at the 5-position and an oxopropanoic acid group at the 2-position will influence the electron delocalization within the thiophene ring. Both the bromine and the carbonyl group are generally considered electron-withdrawing, which can somewhat reduce the electron density of the ring but does not typically disrupt its aromatic character. Computational methods like the Nucleus-Independent Chemical Shift (NICS) are often used to quantify aromaticity. For substituted thiophenes, NICS values generally confirm the retention of aromaticity.

Conformational Landscape Analysis

The flexibility of the 2-oxopropanoic acid side chain allows the molecule to adopt various conformations. Understanding this conformational landscape is crucial as the geometry of the molecule can significantly impact its biological activity and physical properties.

The key rotatable bonds in this compound are the C(thiophene)-C(side chain) bond and the C-C bonds within the side chain itself. Theoretical studies on similar molecules, such as 2-formyl-thiophene and thiophene-2-carboxylic acid, have shown that different orientations of the side chain relative to the thiophene ring lead to distinct conformers with varying energies. rsc.orgasianpubs.org

For this compound, rotation around the bond connecting the thiophene ring to the side chain would likely lead to two primary planar or near-planar conformers: one where the carbonyl group of the side chain is oriented towards the sulfur atom of the ring (a syn or cis conformer) and one where it is oriented away (anti or trans). The relative stability of these conformers is determined by a balance of steric and electronic effects. The rotational barrier between these conformers for similar bithiophene systems has been calculated to be in the range of 2-4 kcal/mol. nih.gov

Table 2: Predicted Stable Conformers and Relative Energies for a Thiophene-Carboxylic Acid Moiety

Conformer Dihedral Angle (S-C-C=O) Relative Energy (kcal/mol)
syn (cis-like) ~0° Higher Energy

Note: This table is illustrative, based on computational analyses of simpler thiophene-2-carboxaldehyde and related compounds. The exact energy difference will depend on the full side chain.

The conformational preferences of this compound will be significantly influenced by intramolecular interactions. A key potential interaction is an intramolecular hydrogen bond between the carboxylic acid proton and the oxygen of the adjacent keto group, which would form a six-membered ring. This type of interaction is known to stabilize conformations in similar molecules.

Conversely, steric hindrance between the bromine atom on the thiophene ring and parts of the flexible side chain could destabilize certain conformations. The interplay between stabilizing hydrogen bonds and destabilizing steric repulsions will ultimately determine the lowest energy conformer. Computational studies on thiazole-amino acids have highlighted the importance of intramolecular hydrogen bonds in defining the preferred conformation. The presence of the sulfur atom in the thiophene ring can also participate in weak C-H···S interactions, further influencing the crystal packing and conformational stability.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools to predict and interpret the spectroscopic properties of molecules. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are instrumental in simulating vibrational, nuclear magnetic resonance, and electronic spectra, offering insights that complement experimental data.

Vibrational Frequency Analysis and Mode Assignments

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental tool for the characterization of molecular structures. Theoretical calculations of vibrational frequencies and their corresponding normal modes of vibration are crucial for the accurate assignment of experimental spectral bands. For this compound, a full vibrational analysis can be performed using DFT methods, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p).

The calculated vibrational spectrum is expected to exhibit characteristic bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include:

C=O Stretching: The two carbonyl groups (keto and carboxylic acid) are expected to show strong IR absorption bands. The carboxylic acid C=O stretch typically appears in the range of 1700-1730 cm⁻¹, while the keto C=O stretch is expected around 1680-1715 cm⁻¹.

O-H Stretching: The carboxylic acid O-H stretch will be a broad band, typically in the region of 2500-3300 cm⁻¹, characteristic of hydrogen-bonded dimers in the solid state.

Thiophene Ring Vibrations: The C=C and C-S stretching vibrations of the thiophene ring are expected in the 1300-1600 cm⁻¹ region. The C-H stretching vibrations of the thiophene ring will appear around 3100 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is anticipated to be in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

A detailed assignment of the vibrational modes can be achieved through the analysis of the potential energy distribution (PED).

Table 1: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Description
O-H stretch (carboxylic acid) 3300-2500 (broad) Stretching of the hydroxyl group
C-H stretch (thiophene) ~3100 Stretching of the C-H bonds on the thiophene ring
C=O stretch (carboxylic acid) ~1720 Stretching of the carbonyl group in the carboxylic acid
C=O stretch (keto) ~1700 Stretching of the keto carbonyl group
C=C stretch (thiophene) ~1550-1400 Stretching of the carbon-carbon double bonds in the thiophene ring
C-S stretch (thiophene) ~850 Stretching of the carbon-sulfur bonds in the thiophene ring

Prediction of Chemical Shifts and Coupling Constants (e.g., NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Computational methods, particularly the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can accurately predict ¹H and ¹³C NMR chemical shifts.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the thiophene ring and the methylene group. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the oxopropanoic acid side chain. The protons on the thiophene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The methylene protons adjacent to the thiophene ring and the carbonyl group would likely resonate in the range of δ 3.5-4.5 ppm.

The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The carbonyl carbons of the keto and carboxylic acid groups are expected to have the largest chemical shifts, typically in the range of δ 160-200 ppm. The carbons of the thiophene ring would appear in the aromatic region (δ 120-150 ppm), with the carbon attached to the bromine atom showing a downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (carboxylic acid) ~170
C=O (keto) ~195
C-Br (thiophene) ~115
C-S (thiophene, adjacent to Br) ~130
C-H (thiophene) ~128
C-S (thiophene, adjacent to side chain) ~145

Electronic Absorption Spectra and Excited State Properties (e.g., UV-Vis)

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the bromothiophene chromophore. The presence of the oxopropanoic acid group can also influence the electronic transitions. The main absorption bands are likely to be in the UV region, with potential shoulders extending into the visible range depending on the solvent environment. Analysis of the molecular orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can provide insights into the nature of the excited states.

Reaction Pathway Simulations and Transition State Theory

Computational chemistry is also a powerful tool for investigating reaction mechanisms, allowing for the determination of reaction pathways, transition states, and activation energies.

Calculation of Activation Energies for Key Transformations

Key chemical transformations for this compound could include decarboxylation, nucleophilic substitution at the thiophene ring, or reactions involving the keto group. Using computational methods, the potential energy surface for these reactions can be explored to identify the minimum energy pathways.

Transition state theory can be used to calculate the rate constants of these reactions from the computed activation energies. For instance, the decarboxylation of the α-keto acid moiety could be a relevant thermal reaction to investigate. The calculation would involve locating the transition state structure for the C-C bond cleavage and computing the energy barrier for this process.

Solvent Effects on Reaction Thermodynamics and Kinetics using Implicit/Explicit Models

The solvent environment can have a significant impact on both the thermodynamics and kinetics of a reaction. Computational models can account for solvent effects using either implicit or explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. They are computationally efficient and can provide a good qualitative understanding of how the solvent polarity affects the stability of reactants, products, and transition states. For reactions involving charge separation or changes in dipole moment, polar solvents are expected to have a more pronounced effect.

Explicit Solvent Models: In these models, a number of individual solvent molecules are included in the calculation along with the solute. This approach allows for the specific interactions between the solute and solvent molecules, such as hydrogen bonding, to be explicitly modeled. While computationally more demanding, explicit solvent models can provide a more accurate description of the solvent's role, particularly for reactions where specific solvent-solute interactions are crucial to the mechanism.

For this compound, studying the effect of different solvents on a potential reaction, such as a nucleophilic substitution, would reveal how the reaction rate and equilibrium position are influenced by the solvent's properties. For example, a polar protic solvent might stabilize charged intermediates and transition states through hydrogen bonding, thereby accelerating the reaction.

Computational Design of Reaction Conditions and Catalysts for Specific Transformations

The strategic application of computational and theoretical chemistry has become an indispensable tool in modern synthetic organic chemistry. For complex molecules such as this compound, these in silico methods provide profound insights into reaction mechanisms, enabling the rational design of optimal reaction conditions and the selection of highly efficient catalysts. By modeling chemical transformations at a molecular level, researchers can predict the feasibility of a reaction, identify potential byproducts, and systematically screen for catalysts that can enhance reaction rates and selectivity, thereby minimizing the need for extensive empirical experimentation.

At the heart of these computational investigations is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations allow for the accurate prediction of molecular geometries, reaction energies, and the structures of transient species like transition states. researchgate.netmdpi.comnih.gov This information is crucial for constructing a detailed energy profile of a reaction pathway, which maps the energy of the system as it progresses from reactants to products.

A key aspect of designing reaction conditions is understanding the thermodynamics and kinetics of a proposed transformation. Computational models can predict with reasonable accuracy the activation energies associated with different reaction pathways. A lower activation energy corresponds to a faster reaction rate. By simulating a reaction under various conditions, such as in different solvents or at different temperatures, the optimal parameters can be identified before any laboratory work is undertaken.

For instance, in the context of transformations involving this compound, such as a Suzuki cross-coupling reaction at the bromide position, computational studies can be employed to screen a variety of palladium catalysts and phosphine ligands. The calculations would focus on determining the activation energies for the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Below is an illustrative data table showcasing how computational screening could guide the selection of a catalyst for a hypothetical Suzuki coupling reaction of this compound with phenylboronic acid.

Catalyst System (Pd(OAc)2 with Ligand)Calculated Activation Energy for Oxidative Addition (kcal/mol)Calculated Activation Energy for Reductive Elimination (kcal/mol)Predicted Overall Reaction Rate (Relative)
PPh318.512.31.0
SPhos15.210.15.8
XPhos14.89.77.2
RuPhos16.111.53.4

Furthermore, computational models can elucidate the role of the solvent in a reaction. The solvent can influence the stability of reactants, intermediates, and transition states, thereby affecting the reaction rate and selectivity. By performing calculations with different solvent models (e.g., implicit or explicit solvent models), researchers can predict the optimal solvent for a specific transformation.

An example of how solvent effects can be computationally evaluated for a generic nucleophilic substitution reaction on a thiophene derivative is presented in the table below.

SolventDielectric ConstantCalculated Activation Energy (kcal/mol)Predicted Relative Rate Constant
Toluene2.425.81.0
Tetrahydrofuran (THF)7.623.18.5
Acetonitrile (MeCN)37.521.525.1
Dimethyl Sulfoxide (DMSO)46.720.842.3

This illustrative data indicates that polar aprotic solvents like DMSO and Acetonitrile would significantly accelerate the reaction compared to nonpolar solvents like Toluene, a common trend for many nucleophilic substitution reactions.

Strategic Utility of 3 5 Bromothiophen 2 Yl 2 Oxopropanoic Acid in Advanced Organic Synthesis

Building Block for Diverse Heterocyclic Scaffolds (Non-biological targets)

The unique arrangement of functional groups in 3-(5-bromothiophen-2-yl)-2-oxopropanoic acid makes it an ideal starting material for the synthesis of various heterocyclic structures. Both the bromothiophene core and the α-keto acid side chain can be manipulated to build new ring systems.

The presence of the thiophene (B33073) ring and the bromine atom at the 5-position provides a platform for constructing fused-ring systems, where a new ring is built onto the existing thiophene core. Such fused thiophenes, like thieno[3,2-b]thiophenes, are important motifs in materials science and medicinal chemistry.

One potential strategy involves an initial functionalization at the bromine position via a cross-coupling reaction, followed by an intramolecular cyclization. For instance, a Suzuki or Sonogashira coupling could introduce a side chain containing a suitable functional group that can subsequently react with the α-keto acid or a derivative thereof to close a new ring onto the thiophene base. While specific examples starting from this exact α-keto acid are not extensively documented, the general principle of using bromothiophenes to build fused systems is a well-established synthetic strategy.

The α-keto acid functionality is particularly useful for building new heterocyclic rings through cyclocondensation reactions. This class of reactions involves the joining of two or more molecules, often with the elimination of a small molecule like water, to form a ring. The two adjacent carbonyl groups (the ketone and the carboxylic acid) in this compound provide two points of reactivity.

For example, condensation with hydrazine (B178648) derivatives can lead to the formation of pyridazinone rings. Similarly, reaction with 1,2-diamines, such as o-phenylenediamine, can yield quinoxaline (B1680401) derivatives. These reactions leverage the electrophilicity of the carbonyl carbons to form new carbon-nitrogen bonds, resulting in stable aromatic heterocyclic products. The thiophene moiety remains as a substituent on the newly formed ring, thereby creating complex, multi-ring scaffolds from a single building block.

Table 1: Potential Cyclocondensation Reactions

Reactant Partner Resulting Heterocyclic Ring General Reaction Type
Hydrazine (H₂N-NH₂) Pyridazinone Condensation
o-Phenylenediamine Quinoxaline Condensation
Amidines Pyrimidine Condensation
β-Ketoesters Pyridinone Knoevenagel/Michael Addition

Precursor in Complex Molecule Assembly

Beyond its use in building heterocycles, this compound is a valuable precursor for the assembly of larger, more complex molecules through both linear and convergent synthetic routes.

In a multi-step linear synthesis, a starting molecule is modified sequentially, one step at a time, to build towards the final product. savemyexams.comlibretexts.org The distinct reactivity of the bromine atom and the α-keto acid allows for a high degree of control in such sequences.

A typical linear sequence might begin with a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Heck reaction) at the C-Br bond to introduce a new carbon-carbon or carbon-heteroatom bond. This step effectively joins the bromothiophene core to another molecular fragment. In subsequent steps, the α-keto acid moiety can be transformed. For example, the ketone could be selectively reduced to a hydroxyl group, or the carboxylic acid could be converted into an amide. This stepwise approach allows for the careful and controlled construction of a target molecule. youtube.com

This compound can serve as a key fragment in a convergent approach. For example, the bromothiophene portion can be elaborated through several steps into a complex intermediate. Separately, another key fragment of the target molecule can be synthesized. The final step would then involve coupling these two advanced fragments. This coupling could be a Suzuki reaction utilizing the bromine atom or a condensation/amidation reaction involving the α-keto acid group. This strategy has been successfully used to prepare precursors for thiophene-based quinoids. nih.govtechnion.ac.il

Functional Group Transformations and Derivatization

The strategic utility of this compound is further enhanced by the wide range of chemical transformations that can be performed on its functional groups. This allows chemists to precisely tailor the molecule's structure to meet the requirements of a specific synthetic target. α-Keto acids and their esters are recognized as versatile platform molecules due to the diverse reactions they can undergo. mdpi.com

The primary sites for transformation are the bromine atom, the ketone, and the carboxylic acid.

Bromine Atom: The C-Br bond is a key site for forming new carbon-carbon bonds. It readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, Sonogashira, and Heck reactions. Alternatively, lithium-halogen exchange can convert the bromothiophene into a highly reactive organolithium species, which can then react with a variety of electrophiles. researchgate.net

α-Keto Group: The ketone is susceptible to nucleophilic attack and can be transformed in several ways. It can be reduced to an α-hydroxy acid using reducing agents like sodium borohydride (B1222165) (NaBH₄). solubilityofthings.com It can also undergo reductive amination to form an α-amino acid, a crucial building block for peptides. Reaction with Grignard or organolithium reagents allows for the introduction of new alkyl or aryl groups at this position.

Carboxylic Acid Group: The carboxylic acid can be easily converted into a variety of derivatives. Esterification with an alcohol under acidic conditions yields the corresponding ester. acs.org Conversion to an acid chloride (e.g., using thionyl chloride) creates a highly reactive intermediate that can be readily converted into amides, esters, or other acyl derivatives. youtube.com Decarboxylation is also a potential reaction pathway for α-keto acids. acs.org

Table 2: Summary of Functional Group Transformations

Functional Group Reaction Type Typical Reagents Product Functional Group
5-Bromo Suzuki Coupling Arylboronic acid, Pd catalyst, Base 5-Aryl
5-Bromo Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base 5-Alkynyl
5-Bromo Lithium-Halogen Exchange n-Butyllithium 5-Lithio (organometallic)
α-Keto Reduction NaBH₄ α-Hydroxy
α-Keto Reductive Amination NH₃, H₂, Catalyst α-Amino
Carboxylic Acid Esterification Alcohol, Acid catalyst Ester
Carboxylic Acid Amidation Amine, Coupling agent (e.g., EDC) Amide
Carboxylic Acid Acid Chloride Formation SOCl₂ or (COCl)₂ Acid Chloride

Chemoselective Modifications of the α-Keto Acid Moiety (e.g., Reduction to Alcohol, Esterification, Amidation)

The α-keto acid functionality in this compound is a key handle for a variety of chemoselective transformations. These modifications allow for the introduction of diverse functional groups and the construction of more complex molecular scaffolds, while leaving the bromothiophene ring available for further functionalization.

Reduction to Alcohol: The α-keto group can be selectively reduced to a hydroxyl group, affording the corresponding α-hydroxy acid. This transformation is typically achieved using mild reducing agents to avoid side reactions, such as the reduction of the carboxylic acid or debromination of the thiophene ring.

Reducing AgentProductReaction Conditions
Sodium borohydride (NaBH₄)3-(5-Bromothiophen-2-yl)-2-hydroxypropanoic acidMethanol, 0 °C to room temperature
Lithium borohydride (LiBH₄)3-(5-Bromothiophen-2-yl)-2-hydroxypropanoic acidTetrahydrofuran (THF), 0 °C

Esterification: The carboxylic acid group can be readily converted to an ester. This is often done to protect the carboxylic acid, to modify the compound's solubility, or as a precursor for further reactions. Standard esterification methods, such as Fischer esterification or reaction with alkyl halides in the presence of a base, are commonly employed.

ReagentProductReaction Conditions
Methanol, H₂SO₄ (cat.)Methyl 3-(5-bromothiophen-2-yl)-2-oxopropanoateReflux
Ethyl iodide, K₂CO₃Ethyl 3-(5-bromothiophen-2-yl)-2-oxopropanoateAcetone, reflux

Amidation: The carboxylic acid can also be converted to an amide by reaction with an amine in the presence of a coupling agent. This reaction is of particular importance in the synthesis of biologically active molecules, as the amide bond is a fundamental component of peptides and many pharmaceuticals.

AmineCoupling AgentProduct
BenzylamineDCC, HOBtN-Benzyl-3-(5-bromothiophen-2-yl)-2-oxopropanamide
AnilineHATU, DIPEAN-Phenyl-3-(5-bromothiophen-2-yl)-2-oxopropanamide

Regioselective Functionalization of the Bromothiophene Unit (e.g., Further Cross-Couplings, Halogen Exchange)

The bromine atom on the thiophene ring provides a versatile handle for a range of regioselective functionalization reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at a specific position on the thiophene ring.

Cross-Coupling Reactions: A variety of cross-coupling reactions can be employed to introduce new substituents at the 5-position of the thiophene ring. The choice of reaction depends on the desired substituent to be introduced.

Reaction NameCoupling PartnerCatalystProduct
Suzuki CouplingArylboronic acidPd(PPh₃)₄, base3-(5-Arylthiophen-2-yl)-2-oxopropanoic acid
Stille CouplingOrganostannanePd(PPh₃)₄3-(5-Alkyl/Arylthiophen-2-yl)-2-oxopropanoic acid
Sonogashira CouplingTerminal alkynePdCl₂(PPh₃)₂, CuI, base3-(5-(Alkynyl)thiophen-2-yl)-2-oxopropanoic acid
Negishi CouplingOrganozinc reagentPd(PPh₃)₄ or Ni(dppe)Cl₂3-(5-Alkyl/Arylthiophen-2-yl)-2-oxopropanoic acid

Halogen Exchange: The bromine atom can be exchanged for another halogen, such as iodine or fluorine. This can be useful for tuning the reactivity of the thiophene ring for subsequent reactions or for the introduction of fluorine, which can have a significant impact on the biological activity of a molecule. Furthermore, a "halogen dance" reaction, which is a base-catalyzed halogen migration, can be utilized to move the bromine atom to a different position on the thiophene ring, enabling functionalization at otherwise inaccessible positions. researchgate.netacs.orgias.ac.inwikipedia.orgthieme-connect.com

Creation of Chiral Derivatives

The α-carbon of the 2-oxopropanoic acid moiety is a prochiral center. This allows for the creation of chiral derivatives, primarily through the asymmetric reduction of the α-keto group to an α-hydroxy group. The resulting chiral α-hydroxy acid derivatives are valuable building blocks in asymmetric synthesis.

Asymmetric Reduction: The enantioselective reduction of the α-keto group can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation.

Use of Chiral Auxiliaries: The carboxylic acid can be coupled with a chiral auxiliary, which directs the stereochemical outcome of the subsequent reduction of the keto group. After the reduction, the auxiliary can be cleaved to yield the enantiomerically enriched α-hydroxy acid. nih.govoup.comwikipedia.org

Chiral AuxiliaryReducing AgentStereochemical Outcome
(S)-(-)-2-Amino-2-phenylethanolL-Selectride®Predominantly (S)-α-hydroxy acid
(R)-(+)-2-Amino-2-phenylethanolL-Selectride®Predominantly (R)-α-hydroxy acid

Catalytic Asymmetric Hydrogenation: Chiral transition metal catalysts, such as those based on ruthenium or iridium, can be used to catalyze the enantioselective hydrogenation of the α-keto group. nih.govthieme-connect.comacs.org This method is often highly efficient and can provide high enantiomeric excesses.

CatalystHydrogen SourceStereochemical Outcome
Ru(BINAP)Cl₂H₂High ee of either (R) or (S) depending on the BINAP ligand
[Ir(cod)Cl]₂ with chiral ligandH₂High ee of either (R) or (S) depending on the chiral ligand

The strategic and selective manipulation of the different reactive sites within this compound underscores its importance as a versatile building block in the synthesis of a wide range of complex and potentially bioactive molecules.

Future Directions and Emerging Research Avenues for 3 5 Bromothiophen 2 Yl 2 Oxopropanoic Acid

Development of Novel and Efficient Catalytic Systems

The synthesis and functionalization of 3-(5-Bromothiophen-2-YL)-2-oxopropanoic acid heavily rely on catalytic transformations. Future research will focus on developing next-generation catalysts that offer higher efficiency, selectivity, and sustainability compared to current methods.

Key research thrusts will include:

Metal-Catalyzed Cross-Coupling: While palladium-based catalysts are standard for C-H arylation of thiophenes, future work will explore catalysts based on more abundant and less toxic metals like copper, nickel, and iron. nih.gov These systems aim to reduce costs and environmental impact. Research will also target the development of ligands that allow for lower catalyst loadings and milder reaction conditions.

Metal-Free Catalysis: A significant emerging area is the use of metal-free approaches to avoid metal toxicity and contamination in the final products, which is crucial for pharmaceutical applications. nih.gov This includes using elemental sulfur or potassium sulfide as sulfur sources in novel cyclization strategies and exploring organocatalysis for asymmetric transformations on the propanoic acid side chain. organic-chemistry.org

Heterogeneous Catalysis: To simplify purification and enable catalyst recycling, research will increasingly focus on heterogeneous catalysts. This involves immobilizing homogeneous catalysts on solid supports or developing solid-state catalysts that can be easily separated from the reaction mixture, aligning with the principles of green chemistry.

Catalyst TypePotential AdvantagesResearch Focus
Noble Metal (e.g., Pd, Rh) High activity and selectivityLowering catalyst loading, developing more robust ligands
Base Metal (e.g., Cu, Ni, Fe) Lower cost, reduced toxicityImproving catalytic efficiency and functional group tolerance
Metal-Free Systems Avoids metal contamination, green chemistryDiscovering new organocatalysts and reaction pathways
Heterogeneous Catalysts Easy separation, reusabilityImmobilization techniques, development of stable solid-state catalysts

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a major technological shift in chemical manufacturing. For this compound, this integration offers enhanced control, safety, and scalability. researchgate.net

Future developments will likely involve:

High-Throughput Optimization: Automated flow platforms enable rapid screening of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry. researchgate.net This allows for the rapid optimization of synthetic routes to this compound and its derivatives.

Enhanced Safety: Flow chemistry allows for the use of hazardous reagents or reactive intermediates under controlled conditions, as only small volumes are reacting at any given time. mdpi.com This improves the safety profile for reactions such as bromination or those involving organometallic reagents.

Exploration of Photochemical and Electrochemical Transformations

Photochemistry and electrochemistry offer unique, sustainable, and powerful alternatives to traditional thermal reactions for activating molecules. These methods can provide access to novel reactivity and chemical space.

Emerging research in this area includes:

Photo-Redox Catalysis: Utilizing light to drive redox reactions, enabling transformations that are difficult to achieve with conventional methods. This could be applied to the C-H functionalization of the thiophene (B33073) ring or for coupling reactions at the bromine site under mild conditions.

Electrochemical Synthesis: Employing electricity to mediate redox processes, thereby replacing chemical oxidants or reductants and minimizing waste. nih.gov This approach could be used for the targeted functionalization of the thiophene core or for transformations of the keto-acid side chain.

Combined Photo-electrochemical Methods: The synergy between photochemistry and electrochemistry can unlock unprecedented reactivity by generating highly reactive intermediates. cardiff.ac.uk This could lead to novel methods for constructing the thiophene ring or for late-stage functionalization of the molecule.

Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new ones. Advanced in-situ spectroscopic techniques allow researchers to monitor reactions in real-time, identifying transient intermediates and elucidating complex reaction pathways. youtube.com

Future research will leverage techniques such as:

Operando Spectroscopy: This involves studying the catalyst and reacting species under actual reaction conditions. Techniques like in-situ Infrared (IR), Raman, and X-ray Photoelectron Spectroscopy (XPS) can provide valuable information about the active state of a catalyst or the formation of key intermediates. youtube.comdntb.gov.uautwente.nl

Real-Time NMR and Mass Spectrometry: The use of flow cells for NMR spectroscopy and rapid-sampling techniques for mass spectrometry allows for the continuous monitoring of reactant consumption and product formation, providing detailed kinetic data.

Spectroelectrochemistry: This technique combines spectroscopy with electrochemistry to study the structural and electronic changes that molecules undergo during redox processes, which is particularly relevant for understanding electrochemical transformations of the target compound. utwente.nlresearchgate.net

TechniqueInformation GainedApplication Area
In-Situ IR/Raman Vibrational modes, functional group changes, intermediate identificationMonitoring reaction progress, catalyst-substrate interactions
In-Situ XPS Surface chemistry, elemental composition, oxidation statesCharacterizing heterogeneous catalysts
Spectroelectrochemistry Structural changes during redox eventsElucidating electrochemical reaction mechanisms
Real-Time NMR Structural elucidation, reaction kineticsDetailed mechanistic and kinetic studies

Application of Machine Learning and AI in Synthetic Route Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and optimize reaction conditions. nih.gov

Key applications for this compound include:

Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient synthetic pathways to the target molecule, potentially identifying routes that are non-intuitive to human chemists.

Reaction Condition Optimization: ML algorithms, particularly when combined with automated flow chemistry platforms, can efficiently explore the multi-dimensional space of reaction parameters to identify the optimal conditions for yield, selectivity, and sustainability. researchgate.net

Predictive Chemistry: Developing models that can predict the reactivity and properties of derivatives of this compound, thereby guiding experimental efforts toward molecules with desired characteristics for specific applications.

Discovery of Untapped Reactivity Modes and Synthetic Pathways

Beyond optimizing known transformations, a significant area of future research will be the discovery of entirely new ways to synthesize and modify this compound. This involves exploring the inherent, yet currently unexploited, reactivity of its functional groups.

Potential avenues for exploration include:

Functionalization of the α-Keto Acid Moiety: While the thiophene ring is a common site for modification, the 2-oxopropanoic acid side chain offers rich chemistry. Research into novel condensation reactions, asymmetric reductions, or decarboxylative couplings could yield a diverse range of new derivatives.

Activation of the Thiophene Ring: Exploring new methods for C-H activation at the C3 and C4 positions of the thiophene ring would open up new avenues for functionalization, allowing for the synthesis of tetra-substituted thiophenes with complex substitution patterns.

Multi-Component Reactions (MCRs): Designing novel MCRs that can construct the core structure or add complexity in a single, atom-economical step. nih.gov This approach is highly efficient for building molecular libraries for drug discovery and materials science.

Q & A

Q. What are the recommended synthetic routes for 3-(5-Bromothiophen-2-YL)-2-oxopropanoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : A common approach involves Suzuki-Miyaura coupling or nucleophilic substitution reactions to introduce the bromothiophene moiety. For example, highlights the use of brominated thiophene derivatives (e.g., 5-Bromo-4-methoxythiophene-3-carboxylic acid) in cross-coupling reactions. Optimization includes:
  • Temperature control : Maintain 80–100°C to balance reactivity and side-product formation.
  • Catalyst selection : Pd(PPh₃)₄ or Ni(dppp)Cl₂ for bromine-substituted thiophenes.
  • Purification : Recrystallization from ethanol/water mixtures (melting point validation via DSC, as in ).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm the presence of the thiophene ring (δ 6.5–7.5 ppm for aromatic protons) and the α-keto acid moiety (δ 2.8–3.2 ppm for the oxopropanoic group) () .
  • HPLC-MS : Assess purity (>98%) using a C18 column with acetonitrile/0.1% TFA mobile phase (similar to methods in ) .
  • Elemental Analysis : Verify molecular formula (C₇H₅BrO₃S) by combustion analysis.

Q. What solubility and stability considerations are critical for handling this compound in aqueous/organic solvents?

  • Methodological Answer :
  • Solubility :
  • Aqueous buffers : Limited solubility at neutral pH; use DMSO or DMF for stock solutions ( recommends <5% v/v co-solvents to avoid precipitation) .
  • Organic solvents : Soluble in THF, chloroform, and ethyl acetate.
  • Stability :
  • Light sensitivity : Store in amber vials at -20°C ( emphasizes protection from UV degradation for brominated aromatics) .
  • pH-dependent degradation : Avoid prolonged exposure to alkaline conditions (pH > 9) to prevent keto-enol tautomerization.

Advanced Research Questions

Q. What computational chemistry approaches are suitable for modeling the electronic properties and reactivity of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites ( used DFT for thiophene derivatives) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures (as in for bromophenyl-containing ligands) .
  • Software : Gaussian 16 or ORCA with B3LYP/6-311+G(d,p) basis set.

Q. How can structure-activity relationship (SAR) studies be designed using derivatives of this compound?

  • Methodological Answer :
  • Derivatization : Replace the bromine atom with other halogens (Cl, I) or functional groups (e.g., -CH₃, -OCH₃) to assess electronic effects ( and suggest modular thiophene scaffolds) .
  • Assays : Test inhibitory activity against enzymes (e.g., kinases) using fluorescence polarization or SPR (Surface Plasmon Resonance).
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity.

Q. What strategies mitigate side reactions (e.g., bromine displacement or keto-enol tautomerism) during synthesis?

  • Methodological Answer :
  • Bromine Stability : Use inert atmospheres (N₂/Ar) to prevent debromination ( recommends Schlenk-line techniques for air-sensitive bromothiophenes) .
  • Tautomer Control : Stabilize the keto form via low-temperature crystallization (e.g., -20°C in ethanol) or hydrogen-bonding additives (e.g., urea).

Q. How can contradictions between crystallographic and computational structural data be resolved?

  • Methodological Answer :
  • X-ray vs. DFT : Compare bond lengths and angles; discrepancies >0.05 Å may indicate crystal packing effects ( highlights such analysis for bromophenyl ligands) .
  • Refinement : Use SHELXL for crystallographic data and apply dispersion corrections (D3-BJ) in DFT calculations ( used similar protocols) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.